![molecular formula C18H22O3 B5169831 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as TMB-4, is a chemical compound that has been of significant interest in scientific research. TMB-4 is a member of the class of compounds known as calixarenes, which are macrocyclic compounds that have been widely used in various fields of chemistry due to their unique properties. TMB-4 has been extensively studied for its potential applications in the fields of pharmaceuticals, materials science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been shown to be effective against both gram-positive and gram-negative bacteria, suggesting that it may have a broad-spectrum antimicrobial activity.
Biochemical and Physiological Effects
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been shown to have low toxicity and minimal side effects in animal studies, suggesting that it may be a safe and effective treatment option for various bacterial infections. 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various bacterial infections. However, 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has some limitations in laboratory experiments, such as its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene. One area of interest is the development of more efficient synthesis methods that can produce 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene in higher yields and with greater purity. Another area of interest is the investigation of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene's potential applications in the treatment of various diseases associated with oxidative stress, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene and to identify potential targets for its use in the treatment of bacterial infections.
Synthesemethoden
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl bromide to form 2-ethoxy-4-methylphenol, which is then reacted with 2-bromoethyl ether to form 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene. The synthesis of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has also been investigated for its potential use as a drug delivery system, due to its ability to encapsulate and release a variety of therapeutic agents.
Eigenschaften
IUPAC Name |
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-10-5-6-11-17(16)20-12-13-21-18-14(2)8-7-9-15(18)3/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMTXDAYKYOZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
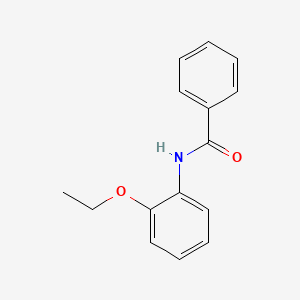
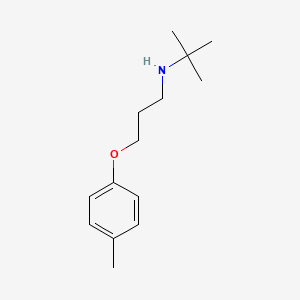
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
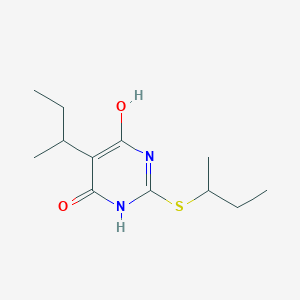
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
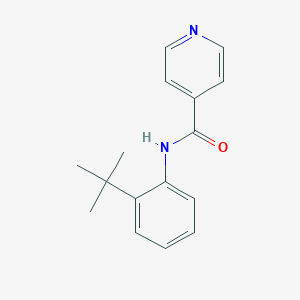
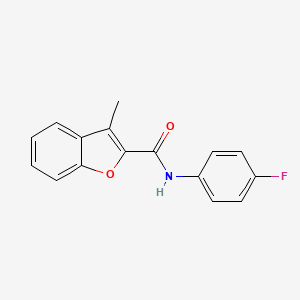
![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
